![molecular formula C5H5NO B12064076 Cyclopropanecarbonyl cyanide CAS No. 6047-92-3](/img/structure/B12064076.png)
Cyclopropanecarbonyl cyanide
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Overview
Description
Cyclopropanecarbonyl cyanide is an organic compound characterized by a nitrile group attached to a cyclopropane ring. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring, making it the smallest cyclic compound containing a nitrile group . The compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Cyclopropanecarbonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia . This reaction leads to the formation of cyclopropyl cyanide, which can then be further processed to obtain this compound.
In industrial settings, this compound is often produced through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Cyclopropanecarbonyl cyanide undergoes various chemical reactions, including:
Isomerization: When heated to temperatures between 660-760K and under pressure, this compound can isomerize to form cis and trans crotonitrile and allyl cyanide molecules. This reaction is homogeneous and follows a first-order rate law.
Substitution Reactions: The nitrile group in this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong bases like sodium amide, oxidizing agents like molecular oxygen, and various nucleophiles for substitution reactions. The major products formed from these reactions include crotonitrile, allyl cyanide, and other substituted cyclopropane derivatives.
Scientific Research Applications
Synthetic Chemistry
Cyclopropanecarbonyl cyanide serves as a valuable intermediate in organic synthesis. Its derivatives, particularly cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride, are crucial in the synthesis of various organic compounds.
Key Processes:
- Synthesis of Cyclopropanecarboxylic Acid: this compound can be converted into cyclopropanecarboxylic acid through a multi-step reaction involving metal cyanides and halogenated compounds. This process typically involves:
- Preparation of Derivatives: this compound can also be transformed into various derivatives such as amides and esters, which are essential in pharmaceutical applications .
Pharmaceutical Development
The pharmaceutical industry utilizes this compound for its potential in drug development. Compounds derived from this compound exhibit biological activity that can be harnessed for therapeutic purposes.
Applications in Drug Design:
- Cyclopropylamine Derivatives: These derivatives are known for their role in synthesizing pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics .
- Targeted Drug Delivery: The unique structure of this compound allows for modifications that enhance the solubility and bioavailability of drug compounds, making it an attractive candidate for targeted drug delivery systems .
Toxicology
This compound is associated with toxicological studies due to its cyanide component. Understanding its toxicity is essential for safety assessments in chemical handling and exposure scenarios.
Toxicological Insights:
- Cyanide Toxicity Mechanism: Cyanides disrupt cellular respiration by inhibiting cytochrome c oxidase, leading to anaerobic metabolism and lactic acidosis. This mechanism is critical for assessing the risks associated with exposure to compounds containing cyanide .
- Case Studies on Cyanide Exposure: A review of cases reported to poison control centers highlights the clinical manifestations of cyanide poisoning, including respiratory distress and neurological effects. These findings underscore the importance of understanding the toxicological profile of this compound in both industrial and clinical settings .
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl cyanide involves its reactivity due to the strained three-membered cyclopropane ring and the electron-withdrawing nitrile group. The compound can form reactive intermediates, such as radicals or carbanions, which then participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Cyclopropanecarbonyl cyanide can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: This compound also contains a cyclopropane ring with a nitrile group but lacks the carbonyl group present in this compound.
Cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Cyclopropanecarbonyl chloride: This compound contains a carbonyl chloride group, making it more reactive in acylation reactions.
This compound is unique due to its combination of a strained cyclopropane ring and a nitrile group, which imparts distinct reactivity and versatility in chemical syntheses.
Biological Activity
Cyclopropanecarbonyl cyanide (CPC-CN) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of CPC-CN, focusing on its mechanisms of action, toxicological implications, and potential applications in various fields such as agriculture and medicine.
Chemical Structure and Properties
CPC-CN is characterized by its cyclopropane ring structure attached to a carbonyl group and a cyanide moiety. The presence of the cyanide group suggests potential toxicity, as cyanides are known to inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria, leading to a cessation of ATP production.
Mechanisms of Biological Activity
-
Cytotoxicity :
- CPC-CN exhibits cytotoxic effects similar to other cyanogenic compounds. Its primary mechanism involves the inhibition of mitochondrial respiration, particularly through interference with cytochrome c oxidase (Complex IV) activity. This inhibition leads to decreased ATP production and can result in cell death at high concentrations .
- Studies indicate that at lower concentrations, cyanide can paradoxically stimulate mitochondrial activity, enhancing ATP production and cell proliferation before reaching toxic levels .
-
Toxicokinetics :
- The absorption and metabolism of CPC-CN can vary based on the route of exposure (inhalation vs. oral). For instance, inhaled cyanide is rapidly absorbed into the bloodstream, leading to acute toxic effects, whereas oral exposure may result in prolonged absorption and toxicity .
- Research shows that CPC-CN undergoes metabolic conversion in vivo, producing less toxic metabolites that can be eliminated from the body .
Acute Toxicity
- Acute exposure to CPC-CN can lead to symptoms such as headache, dizziness, respiratory distress, and cardiovascular collapse due to its rapid action on the central nervous system and respiratory centers .
Chronic Exposure
- Long-term exposure studies have indicated potential neurotoxic effects and endocrine disruption, particularly affecting thyroid function in occupational settings where cyanides are prevalent .
Applications in Agriculture
Due to its biological activity, CPC-CN has potential applications in developing insecticides and antibacterial agents. Its effectiveness against various pests makes it a candidate for agricultural use, although safety assessments are necessary to evaluate its environmental impact and toxicity to non-target organisms.
Case Studies
- A study involving rats demonstrated that exposure to CPC-CN resulted in significant mortality rates at high doses (250 mg/kg), underscoring its potent toxicity . Conversely, supplementation with methionine showed protective effects against cyanide toxicity by facilitating detoxification pathways.
Comparative Toxicity Data
Compound | LD50 (mg/kg) | Mechanism of Action |
---|---|---|
This compound | 250 | Inhibition of cytochrome c oxidase |
Potassium Cyanide | 5-10 | Inhibition of mitochondrial respiration |
Sodium Thiosulfate | N/A | Detoxification by forming thiocyanate |
Properties
CAS No. |
6047-92-3 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
cyclopropanecarbonyl cyanide |
InChI |
InChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2 |
InChI Key |
OXFVCMMQMWINHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C#N |
Origin of Product |
United States |
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